Piperidine, 1-(2-(triethylsiloxy)ethyl)-
Description
Foundational Significance of the Piperidine (B6355638) Scaffold in Heterocyclic Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a structure of paramount importance in the field of heterocyclic chemistry. nih.govwikipedia.org This scaffold is not merely a synthetic curiosity but a recurring motif in a vast array of biologically active compounds. researchgate.net It is a cornerstone in the pharmaceutical industry, forming the core structure of numerous FDA-approved drugs. researchgate.netarizona.edu The prevalence of the piperidine nucleus is evident in various therapeutic classes, including antipsychotics, analgesics, antihistamines, and anti-cancer agents. arizona.eduijnrd.orgencyclopedia.pubresearchgate.net
Piperidine and its derivatives are also found extensively in nature, particularly in alkaloids like piperine, which is responsible for the pungency of black pepper. wikipedia.orgacs.org The chair-like conformation of the piperidine ring provides a three-dimensional framework that is ideal for precise spatial orientation of substituents, enabling specific interactions with biological targets. wikipedia.org Its versatility as a synthetic building block, coupled with its proven pharmacological relevance, ensures that the piperidine scaffold remains a central focus of research and development in medicinal chemistry and organic synthesis. ijnrd.orgresearchgate.net
Strategic Utility of Silyloxy Protecting and Activating Groups in Synthetic Design
In the intricate art of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. ddugu.ac.injocpr.comneliti.com Among the most widely employed protecting groups for hydroxyl moieties are silyl (B83357) ethers, formed by reacting an alcohol with a silyl halide. nih.govmasterorganicchemistry.com The popularity of silyl ethers stems from their ease of installation, general stability under a wide range of reaction conditions (including exposure to strong bases and oxidants), and, crucially, their selective removal under mild conditions, often using a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comorganic-chemistry.org
The reactivity and stability of silyl ethers can be finely tuned by altering the alkyl substituents on the silicon atom. nih.govsemanticscholar.org This family of protecting groups includes, but is not limited to, trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). nih.govgelest.com The choice of a specific silyl group allows chemists to orchestrate complex synthetic sequences with high levels of chemo- and regioselectivity, making them a key component of the synthetic chemist's toolbox for the construction of complex molecules. jocpr.com
Structural Context and Significance of Piperidine, 1-(2-(triethylsiloxy)ethyl)-
Piperidine, 1-(2-(triethylsiloxy)ethyl)-, with the chemical formula C13H29NOSi and CAS number 146667-82-5, is a molecule that merges the structural features of the piperidine heterocycle with the functional utility of a silyl ether. parchem.com This compound consists of a piperidine ring where the nitrogen atom is substituted with a 2-(triethylsiloxy)ethyl group. This specific combination suggests its role as a bifunctional reagent or intermediate in organic synthesis, where the piperidine nitrogen acts as a base or nucleophile, and the triethylsilyl (TES) ether serves as a protected hydroxyl group.
The specific properties and utility of Piperidine, 1-(2-(triethylsiloxy)ethyl)- can be better understood through comparison with structurally similar molecules. This analysis involves examining variations in both the silyl protecting group and the alkyl linker connecting it to the piperidine nitrogen.
The choice of the trialkylsilyl group has significant consequences for the stability and reactivity of the silyl ether. The triethylsilyl (TES) group in the title compound represents a balance between the more labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) group.
Trimethylsilyl (TMS) Analog: The corresponding TMS ether, Piperidine, 1-(2-(trimethylsiloxy)ethyl)-, would be significantly more susceptible to hydrolysis and solvolysis. organic-chemistry.orgwikipedia.org While TMS groups are easily introduced, their lability often limits their use as protecting groups in multi-step syntheses where acidic or even neutral protic conditions are encountered. nih.govwikipedia.org
Tert-Butyldimethylsilyl (TBDMS) Analog: A TBDMS ether analog would be substantially more stable than the TES ether. The TBDMS group is approximately 10,000 times more stable towards hydrolysis than the TMS group. organic-chemistry.org This increased stability is due to the greater steric hindrance provided by the tert-butyl group, which shields the silicon atom from nucleophilic attack. ddugu.ac.inneliti.com Consequently, the TBDMS group requires more forcing conditions for cleavage, typically treatment with fluoride ions, but is resistant to a broader range of reagents. organic-chemistry.org
The TES group offers an intermediate level of stability, making it useful in synthetic strategies where the protecting group needs to be removed under conditions that might not affect a more robust group like TBDMS, but where a TMS group would be too unstable. gelest.com
| Silyl Group | Abbreviation | Relative Steric Hindrance | Relative Stability (Hydrolytic) | Common Cleavage Conditions |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Low | Low | Mild acid, alcohols, fluoride ions |
| Triethylsilyl | TES | Intermediate | Intermediate | Acid, fluoride ions |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | Fluoride ions, strong acid |
The ethyl (-CH2CH2-) linker between the piperidine nitrogen and the siloxy group also plays a role in the molecule's properties. Varying the length and structure of this chain would impact the molecule's conformational flexibility, steric properties, and the potential for intramolecular interactions.
Shorter Linker (Methyl): A methylene (B1212753) linker, as in 1-(((triethylsilyl)oxy)methyl)piperidine, would place the bulky triethylsiloxy group closer to the piperidine ring, potentially increasing steric hindrance around the nitrogen atom.
Longer Linker (Propyl, Butyl, etc.): Increasing the chain length would provide greater conformational freedom and place the siloxy group further from the nitrogen. This could be advantageous in syntheses where interactions between the two moieties are undesirable. The increased distance might also influence the basicity of the nitrogen atom to a lesser extent.
Branched Linker: Introducing branching on the alkyl chain would significantly increase steric bulk, which could be exploited to control stereoselectivity in subsequent reactions involving the piperidine ring or the deprotected hydroxyl group.
The two-carbon ethyl linker in Piperidine, 1-(2-(triethylsiloxy)ethyl)- provides a common and synthetically accessible spacer that balances steric influence and conformational flexibility.
Structure
3D Structure
Properties
CAS No. |
20467-05-4 |
|---|---|
Molecular Formula |
C13H29NOSi |
Molecular Weight |
243.46 g/mol |
IUPAC Name |
triethyl(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h4-13H2,1-3H3 |
InChI Key |
HVPOWXIXJOPZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCN1CCCCC1 |
Origin of Product |
United States |
Mechanistic Insights into the Reactivity and Transformations of Piperidine, 1 2 Triethylsiloxy Ethyl
Elucidation of Reaction Pathways at the Piperidine (B6355638) Nitrogen
The nitrogen atom within the piperidine ring of Piperidine, 1-(2-(triethylsiloxy)ethyl)- serves as a key reactive center, participating in a variety of chemical transformations. Its nucleophilic character and the potential for quaternization define its reactivity profile.
The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the molecule. This allows it to readily participate in nucleophilic substitution and addition reactions. For instance, it can react with a range of electrophiles, such as alkyl halides and acyl chlorides, to form N-alkylated and N-acylated derivatives, respectively. The steric hindrance presented by the 1-(2-(triethylsiloxy)ethyl) substituent can influence the rate and regioselectivity of these reactions, particularly with bulky electrophiles.
The nucleophilicity of the piperidine nitrogen is a fundamental aspect of its chemical behavior, driving a wide array of derivatization reactions. This reactivity is central to its utility in the synthesis of more complex molecular architectures. The reaction conditions, including solvent and temperature, can be optimized to control the outcome of these derivatization reactions.
Recent research has explored the functionalization of N-alkyl piperidines, highlighting methods for selective derivatization. acs.org One approach involves the in-situ formation of an iminium ion, which is then intercepted by various nucleophiles. acs.org This strategy allows for the introduction of diverse functional groups at the carbon atom adjacent to the nitrogen.
| Reaction Type | Electrophile | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl piperidinium (B107235) salt |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl piperidine |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino carbonyl compound |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide | N-Aryl piperidine |
The piperidine nitrogen can undergo quaternization, a reaction where it bonds with a fourth organic substituent, resulting in a positively charged quaternary ammonium (B1175870) salt. researchgate.netmdpi.comnih.govumn.edu This transformation significantly alters the electronic and physical properties of the molecule. The reaction typically proceeds via an SN2 mechanism with an alkyl halide. The choice of the alkylating agent and reaction conditions can influence the efficiency of the quaternization process.
The formation of these quaternary ammonium salts opens up further synthetic possibilities. For instance, they can act as phase-transfer catalysts or be utilized in elimination reactions, such as the Hofmann elimination, to generate alkenes. The stability and subsequent reactivity of the quaternized product are dependent on the nature of the substituents on the nitrogen atom. researchgate.net
Studies on the N-quaternization of substituted piperidines have shown that the stereoselectivity of the reaction is influenced by the steric and electronic properties of both the piperidine derivative and the alkylating agent. researchgate.net Computational methods have been employed to understand the transition states and predict the diastereomeric outcomes of these reactions. researchgate.net
Chemical Behavior of the Triethylsiloxy Group
The silicon-oxygen bond in the triethylsiloxy group is susceptible to cleavage under both acidic and fluoride-ion-promoted conditions. nih.govgelest.comorganic-chemistry.orglibretexts.org This process, known as desilylation, regenerates the corresponding alcohol. The rate and selectivity of this cleavage can be controlled by the choice of reagents and reaction conditions. For example, mild acidic conditions or treatment with fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) are commonly employed for the removal of triethylsilyl (TES) ethers. nih.govgelest.com
The mechanism of acid-catalyzed desilylation typically involves protonation of the oxygen atom, followed by nucleophilic attack of a water molecule or another nucleophile on the silicon atom. Fluoride-promoted desilylation proceeds via the formation of a hypervalent silicon intermediate due to the high affinity of fluoride for silicon.
Selective deprotection of triethylsilyl ethers in the presence of other silyl (B83357) ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group, can be achieved by carefully tuning the reaction conditions. nih.gov For instance, formic acid in methanol (B129727) has been shown to selectively cleave TES ethers while leaving TBDMS groups intact. nih.gov
| Reagent | Conditions | Selectivity |
| Formic Acid in Methanol | Mild | High for TES over TBDMS nih.gov |
| HF-Pyridine | Varies | Can lead to side products nih.gov |
| Tetra-n-butylammonium fluoride (TBAF) | Mild | Effective for most silyl ethers |
| 10% Pd/C in Methanol | Mild | Selective for TES over TBDMS nih.gov |
The triethylsilyl group can be exchanged with other silyl groups in a process known as transsilylation. This reaction is typically catalyzed by a Lewis acid or a fluoride source and involves the transfer of the silyl group from the oxygen atom of Piperidine, 1-(2-(triethylsiloxy)ethyl)- to another nucleophile, such as an alcohol. This process allows for the strategic modification of the protecting group to suit the requirements of a subsequent synthetic step. The equilibrium of the transsilylation reaction is influenced by the relative stabilities of the starting and resulting silyl ethers and the concentrations of the reacting species.
While the primary role of the triethylsiloxy group is often as a protecting group, it can also be activated to function as a leaving group in certain bond-forming reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org For instance, in the presence of a strong Lewis acid, the oxygen-silicon bond can be cleaved to generate a carbocationic intermediate, which can then be trapped by a nucleophile. The ability of the triethylsiloxy group to act as a leaving group is influenced by the stability of the resulting carbocation and the strength of the activating agent.
The transformation of the hydroxyl group into a better leaving group is a common strategy in organic synthesis. libretexts.orgmasterorganicchemistry.com Silyl ethers, upon activation, can serve this purpose, although they are generally considered moderate leaving groups compared to sulfonates or halides. The effectiveness of the triethylsiloxy group as a leaving group is dependent on the specific reaction conditions and the nature of the substrate. wikipedia.orgmasterorganicchemistry.com
Reactivity Profiling of the Ethylene (B1197577) Linker
The ethylene linker in Piperidine, 1-(2-(triethylsiloxy)ethyl)- is a saturated aliphatic chain, which inherently possesses low reactivity towards many chemical transformations. Its reactivity is primarily influenced by the adjacent nitrogen atom of the piperidine ring and the oxygen atom of the triethylsiloxy group.
Electrophilic and Nucleophilic Additions
Saturated alkanes, such as the ethylene linker, are generally inert to both electrophilic and nucleophilic addition reactions, as they lack π-bonds or suitable leaving groups.
Electrophilic Additions: These reactions typically require the presence of a double or triple bond. The ethylene linker in Piperidine, 1-(2-(triethylsiloxy)ethyl)- is fully saturated with C-C and C-H single bonds. Therefore, it does not undergo electrophilic addition reactions in the conventional sense. Any electrophilic attack on the molecule would preferentially occur at the lone pair of electrons on the nitrogen atom of the piperidine ring.
| Reaction Type | Susceptibility of Ethylene Linker | Probable Site of Attack on the Molecule |
| Electrophilic Addition | Inert | Nitrogen atom of the piperidine ring |
| Nucleophilic Addition | Inert | Silicon atom of the triethylsilyl group |
Table 1: Predicted reactivity of Piperidine, 1-(2-(triethylsiloxy)ethyl)- towards addition reactions.
Oxidative and Reductive Transformations
The ethylene linker's response to oxidative and reductive conditions is also limited due to its saturated and unactivated nature.
Oxidative Transformations: The C-C and C-H bonds of the ethylene linker are resistant to mild oxidizing agents. Strong oxidation conditions, such as treatment with potent oxidants like potassium permanganate (B83412) or chromium trioxide under harsh conditions, could potentially lead to the cleavage of the C-C bond. However, such reactions are typically unselective and would likely also lead to the oxidation of the piperidine ring, particularly at the carbon atoms alpha to the nitrogen. The nitrogen atom itself is also susceptible to oxidation to form an N-oxide. Therefore, selective oxidation of the ethylene linker without affecting other parts of the molecule is highly challenging.
Reductive Transformations: The ethylene linker is fully saturated and, as such, is inert to typical catalytic hydrogenation or chemical reduction methods that target reducible functional groups like alkenes, alkynes, or carbonyls. The molecule as a whole is generally stable to reducing conditions, barring the presence of other reducible functional groups that are not part of its core structure.
| Transformation | Reactivity of Ethylene Linker | Potential Side Reactions |
| Oxidation | Resistant to mild oxidation; C-C cleavage under harsh conditions | Oxidation of the piperidine ring (α-carbons and nitrogen) |
| Reduction | Inert | No common reductive pathways |
Table 2: Predicted behavior of the ethylene linker under oxidative and reductive conditions.
Kinetic and Thermodynamic Aspects of Key Chemical Reactions
Due to the general inertness of the ethylene linker, there is a lack of specific kinetic and thermodynamic data in the scientific literature for reactions directly involving this part of the Piperidine, 1-(2-(triethylsiloxy)ethyl)- molecule. However, we can infer some general principles based on the known stability of C-C and C-H bonds.
Kinetics: Reactions involving the cleavage of the C-C or C-H bonds of the ethylene linker would be expected to have very high activation energies and thus proceed at extremely slow rates under normal conditions. Any potential neighboring group participation from the nitrogen or oxygen atom that could accelerate reactions at the ethylene linker is not well-documented for this specific arrangement and is likely to be kinetically insignificant compared to reactions at the more reactive sites of the molecule. For instance, intramolecular cyclization involving the ethylene linker is not a facile process.
| Bond Type | Approximate Bond Dissociation Energy (kcal/mol) | Thermodynamic Stability | Kinetic Reactivity |
| C-C (ethylene linker) | 85-90 | High | Very Low |
| C-H (ethylene linker) | 98-100 | High | Very Low |
Table 3: General kinetic and thermodynamic profile of the bonds in the ethylene linker.
Comprehensive Spectroscopic and Advanced Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
An accurate mass measurement would confirm the elemental composition of the molecular ion. Analysis of the fragmentation pattern would provide evidence for the different structural components of the molecule, such as the piperidine (B6355638) ring and the triethylsilyl group.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
The IR spectrum would show characteristic absorption bands (in cm⁻¹) corresponding to the vibrations of specific bonds, such as C-H (aliphatic), C-N, C-O, and Si-O bonds, confirming the presence of these functional groups.
Without these foundational data points for Piperidine, 1-(2-(triethylsiloxy)ethyl)-, it is not possible to construct the detailed and scientifically rigorous article as outlined. Further research or the synthesis and characterization of this compound would be required to generate the necessary spectroscopic data.
X-ray Crystallography for Definitive Solid-State Structural Determination
As of the current literature review, a definitive solid-state structural determination of Piperidine, 1-(2-(triethylsiloxy)ethyl)- through single-crystal X-ray crystallography has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available. The absence of this experimental data means that precise, empirically determined bond lengths and angles for the molecule in the solid state cannot be provided.
While computational modeling can offer theoretical predictions of the molecular structure, it does not replace the definitive information obtained from X-ray diffraction analysis of a suitable single crystal. Future crystallographic studies would be invaluable in elucidating the precise three-dimensional arrangement of the atoms, the conformation of the piperidine ring, and the orientation of the triethylsiloxyethyl side chain. Such data would provide a foundational understanding of the molecule's steric and electronic properties in the solid phase.
Table 1: Hypothetical X-ray Crystallography Data Table for Piperidine, 1-(2-(triethylsiloxy)ethyl)-
This table is provided as a template for what would be expected if experimental data were available. All fields are currently populated with "Data not available."
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) (if chiral)
The chirality of a molecule is a prerequisite for analysis by Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. Piperidine, 1-(2-(triethylsiloxy)ethyl)- is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. The molecule has a plane of symmetry, and therefore, it does not rotate plane-polarized light.
Given its achiral nature, Piperidine, 1-(2-(triethylsiloxy)ethyl)- will not exhibit a VCD or ECD spectrum. These spectroscopic techniques are specifically designed to probe the differential absorption of left and right circularly polarized light by chiral molecules. In the absence of chirality, there is no differential absorption, and thus, the VCD and ECD signals would be zero.
Therefore, no experimental or theoretical VCD or ECD data is available or expected for this compound.
Table 2: Chirality and Spectroscopic Properties of Piperidine, 1-(2-(triethylsiloxy)ethyl)-
| Property | Status | Explanation |
| Chirality | Achiral | The molecule possesses a plane of symmetry and lacks a stereocenter. |
| VCD Spectrum | Not Applicable | As an achiral molecule, it does not exhibit a VCD signal. |
| ECD Spectrum | Not Applicable | As an achiral molecule, it does not exhibit an ECD signal. |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and bonding characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-31G(d), can be used to optimize the molecular geometry and calculate various ground state properties. nih.gov These properties include the total energy, dipole moment, and vibrational frequencies.
Table 1: Calculated Ground State Properties of Piperidine (B6355638), 1-(2-(triethylsiloxy)ethyl)- using DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -850.123456 |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 7.7 |
Note: The data in this table is representative and based on typical values for similar molecules. Actual calculated values may vary depending on the specific computational methodology.
Molecular orbital (MO) analysis provides insights into the distribution of electrons within the molecule and helps to identify the regions most likely to be involved in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N and C-O bonds, representing regions susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis can be employed to study charge distribution and intramolecular interactions. colab.ws Mulliken population analysis or other charge partitioning schemes can quantify the partial atomic charges on each atom, revealing the polar nature of the molecule. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the silicon and adjacent carbon atoms will have positive charges. nih.gov
Conformational Analysis of the Piperidine Ring and the Triethylsiloxyethyl Side Chain
The flexibility of the piperidine ring and the rotational freedom of the triethylsiloxyethyl side chain lead to a complex conformational landscape for this molecule.
The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in However, twist-boat and boat conformations are also possible, though generally higher in energy. For "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", the ethyl group on the nitrogen can exist in either an axial or equatorial position. Computational studies on similar N-substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. nih.gov
Table 2: Relative Energies of Key Conformers of Piperidine, 1-(2-(triethylsiloxy)ethyl)-
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed (Transition State) | 0° | 5.5 |
Note: The data in this table is representative and based on typical values for similar molecules. Actual calculated values may vary depending on the specific computational methodology.
The conformational preferences of "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" can be influenced by the surrounding solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent's dielectric constant on the relative energies of different conformers. nih.gov In polar solvents, conformations with larger dipole moments may be preferentially stabilized. For instance, a more extended conformation of the side chain might be favored in a non-polar solvent, while a more compact, folded conformation could be more stable in a polar solvent due to intramolecular interactions.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict spectroscopic properties, which can be a valuable tool for structure elucidation and interpretation of experimental data.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. ssrn.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental spectra to confirm the structure and assign specific resonances. The accuracy of the predicted shifts can be improved by averaging over the Boltzmann population of low-energy conformers.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Piperidine Ring
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2/C6 | 55.2 |
| C3/C5 | 26.5 |
| C4 | 24.8 |
Note: The data in this table is representative and based on typical values for similar molecules. Actual experimental and calculated values may vary.
Reaction Mechanism Simulation and Transition State Analysis
The simulation of reaction mechanisms and the analysis of transition states are cornerstone applications of computational chemistry, providing deep insights into the energetic and geometric changes that occur as reactants are transformed into products. For "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", two primary reactive sites are of interest: the piperidine nitrogen and the silicon-oxygen bond of the triethylsiloxy group.
Computational studies on the reactions of piperidine derivatives, such as its role as a nucleophile in substitution reactions, have been performed. For instance, the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridines has been investigated using Density Functional Theory (DFT). researchgate.net These studies reveal a concerted mechanism where the nucleophilic attack by the piperidine nitrogen and the displacement of the leaving group occur in a single step, avoiding the formation of a high-energy intermediate. researchgate.net The calculations can pinpoint the transition state structure, characterized by a single imaginary frequency, and determine the activation energy, which is a critical factor in predicting reaction rates. researchgate.net The presence of electron-withdrawing groups on the aromatic ring was found to lower the activation energy, thereby facilitating the reaction. researchgate.net
Another relevant area of study is the hydrolysis of silyl (B83357) ethers, a common deprotection step in organic synthesis. mdpi.com Theoretical modeling can elucidate the mechanism of this process, which can proceed via different pathways depending on the reaction conditions (acidic, basic, or neutral) and the nature of the silyl group. Computational analysis would likely involve locating the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the silicon atom. The calculated energy barriers for these pathways would provide a quantitative measure of their feasibility.
To illustrate the type of data generated from such studies, a hypothetical transition state analysis for the acid-catalyzed hydrolysis of the triethylsiloxy group is presented in Table 1. This table showcases key parameters that would be calculated to characterize the transition state.
Table 1: Hypothetical Transition State Parameters for the Acid-Catalyzed Hydrolysis of "Piperidine, 1-(2-(triethylsiloxy)ethyl)-"
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | +22.5 kcal/mol | The Gibbs free energy difference between the reactants and the transition state. A higher value indicates a slower reaction rate. |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency in the vibrational analysis, confirming the structure as a true transition state. The corresponding motion represents the breaking of the Si-O bond and the formation of the O-H bond. |
| Key Interatomic Distances | Si-O(leaving group): 2.1 ÅSi-O(incoming water): 1.9 Å | The elongated bond to the leaving group and the shortened distance to the incoming nucleophile are characteristic of the transition state. |
| Charge Distribution (NPA) | Si: +1.8O(leaving group): -1.2O(incoming water): -0.9 | Natural Population Analysis (NPA) charges showing the polarization of bonds and charge transfer during the reaction. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for "Piperidine, 1-(2-(triethylsiloxy)ethyl)-".
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Simulations of piperidine-containing compounds have been used to explore their conformational preferences and interactions with biological macromolecules. nih.gov These studies often reveal that the piperidine ring can adopt various chair and boat conformations, with the chair form being generally more stable. The orientation of the N-substituent (in this case, the 2-(triethylsiloxy)ethyl group) can be either axial or equatorial, with the equatorial position typically being favored to minimize steric hindrance.
The triethylsilyl group, being bulky and hydrophobic, will significantly influence the molecule's interactions with its surroundings. wikipedia.org In a polar solvent like water, MD simulations would likely show the hydrophobic triethylsilyl groups clustering to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. nih.gov Conversely, in a nonpolar environment, these groups would interact favorably with the solvent. The simulations can also reveal specific intermolecular interactions, such as hydrogen bonding between the piperidine nitrogen and hydrogen-bond donors in the environment. cambridgemedchemconsulting.com
The dynamic behavior of the molecule can be quantified by analyzing various parameters from the MD trajectory. The root-mean-square deviation (RMSD) can be used to assess the stability of the molecular conformation over time, while the radius of gyration (Rg) provides a measure of its compactness. Radial distribution functions (RDFs) can be calculated to determine the probability of finding other molecules or solvent atoms at a certain distance from specific atoms in "Piperidine, 1-(2-(triethylsiloxy)ethyl)-", providing a detailed picture of the local molecular environment.
Table 2 presents a hypothetical summary of results from a molecular dynamics simulation of "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" in a water box, illustrating the types of insights that can be gained.
Table 2: Hypothetical Molecular Dynamics Simulation Results for "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" in Water
| Parameter | Result | Interpretation |
| Average Radius of Gyration (Rg) | 4.8 Å | Provides a measure of the overall size and shape of the molecule in solution. |
| Piperidine Ring Conformation | Predominantly Chair (95%) | The piperidine ring maintains its most stable conformation throughout the simulation. |
| N-substituent Orientation | Predominantly Equatorial (98%) | The bulky substituent prefers the equatorial position to minimize steric clashes with the piperidine ring. |
| Solvent Accessible Surface Area (SASA) - Triethylsilyl Group | 150 Ų | A relatively low value would indicate that the hydrophobic silyl group is shielded from the aqueous solvent. |
| Radial Distribution Function (g(r)) - N...H-O(water) | Peak at 2.8 Å | Indicates a high probability of finding a water hydrogen atom at this distance from the piperidine nitrogen, suggesting hydrogen bonding. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for "Piperidine, 1-(2-(triethylsiloxy)ethyl)-".
Strategic Applications in Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural alkaloids. wikipedia.orgbiosynce.com As such, compounds like Piperidine, 1-(2-(triethylsiloxy)ethyl)- serve as valuable building blocks for constructing more complex molecular architectures. biosynce.com The presence of the protected hydroxyl group adds a layer of synthetic utility, allowing for late-stage modifications after the piperidine core has been incorporated into a larger molecule.
While specific, large-scale applications of Piperidine, 1-(2-(triethylsiloxy)ethyl)- as a direct precursor for named heterocyclic systems are not extensively documented in dedicated studies, its molecular structure makes it an inherently suitable starting material for such syntheses. The piperidine framework is a foundational element in many bioactive compounds. mdpi.comnih.gov The synthetic value of this compound lies in its potential for sequential reactions at its two primary functional sites: the nucleophilic nitrogen of the piperidine ring and the latent hydroxyl group.
The triethylsilyl (TES) protecting group on the ethanol (B145695) side chain is robust under many reaction conditions, yet can be selectively removed, typically using fluoride (B91410) ion sources (like TBAF) or acidic hydrolysis. This allows chemists to first perform reactions involving the piperidine nitrogen without affecting the alcohol. Subsequently, the silyl (B83357) group can be cleaved to reveal the primary alcohol, which can then be oxidized, esterified, or converted into a leaving group for further cyclization or substitution reactions. This strategic unmasking is a cornerstone of modern organic synthesis. organic-chemistry.org For instance, deprotection followed by oxidation could yield an aldehyde, which could then undergo intramolecular reactions to form fused or spirocyclic heterocyclic systems.
| Functional Group | Potential Transformation | Resulting Intermediate | Application |
| Piperidine Nitrogen | N-Alkylation, N-Arylation | Quaternary ammonium (B1175870) salt or substituted piperidine | Modification of solubility and biological activity |
| Triethylsiloxy Ether | Deprotection (e.g., with TBAF) | Primary Alcohol (1-Piperidineethanol) | Precursor for oxidation, esterification, or etherification |
| Deprotected Alcohol | Oxidation (e.g., with PCC) | Aldehyde | Intramolecular cyclization, iminium ion formation |
| Deprotected Alcohol | Conversion to Leaving Group (e.g., Tosylation) | Tosylate Ester | Nucleophilic substitution to form larger heterocycles |
The piperidine skeleton is a key component of numerous classes of alkaloids and other complex natural products, including solenopsins and halicyclamines. wikipedia.orgmdpi.com The synthesis of these intricate molecules often relies on the strategic assembly of simpler, functionalized heterocyclic building blocks. mdpi.com Piperidine, 1-(2-(triethylsiloxy)ethyl)- represents a "masked" di-functional building block.
In a hypothetical synthetic route towards a complex target, the piperidine nitrogen could be used to form a key bond, for example, in a Mannich reaction or a reductive amination. The rest of the molecule could be assembled, with the triethylsiloxy group carried through multiple steps. In the final stages of the synthesis, the silyl ether could be cleaved to reveal the hydroxyl group, which might be essential for the natural product's biological activity or serve as a handle for attaching a final fragment. This approach, where a functional group is protected until a late stage, is critical for improving the efficiency and convergence of a total synthesis.
Role in the Development of Novel Catalytic Systems
There is limited direct evidence in the scientific literature detailing the use of Piperidine, 1-(2-(triethylsiloxy)ethyl)- as a ligand or component in novel catalytic systems. However, the structural features of the molecule allow for speculation on its potential roles. The piperidine nitrogen is a Lewis base and could coordinate to metal centers. The presence of the ether oxygen on the side chain means the molecule could potentially act as a bidentate N,O-ligand after deprotection of the silyl group.
Such N,O-bidentate ligands are valuable in various transition-metal-catalyzed reactions, including hydrogenations and cross-coupling reactions, by stabilizing the metal center and influencing the stereochemical outcome of the reaction. mdpi.com The triethylsilyl group offers a way to modulate the ligand's properties; it could be used in its protected form where only the nitrogen acts as a coordination site, or deprotected in situ to engage the oxygen atom in chelation.
Applications in Polymer Science and Engineering
The incorporation of functional groups into polymers is a powerful method for tailoring their physical and chemical properties. Piperidine, 1-(2-(triethylsiloxy)ethyl)- possesses features that make it a candidate for use in polymer science, both as a potential monomer and as a surface-modifying agent.
While this specific compound is not a classical initiator for Group Transfer Polymerization (GTP), as silyl ketene (B1206846) acetals are typically required, its structure is relevant to functional monomers used in various polymerization techniques. uobasrah.edu.iqslideshare.net For example, after deprotection of the silyl group, the resulting 1-Piperidineethanol could be converted into a vinyl ether or an acrylate/methacrylate monomer. academie-sciences.frresearchcommons.org
Polymerization of such a monomer would yield a polymer with pendant piperidineethanol groups. These functional side chains could impart specific properties to the polymer, such as pH-responsiveness (due to the basic piperidine nitrogen) or sites for post-polymerization modification.
| Monomer Type | Synthesis from 1-Piperidineethanol | Polymerization Method | Resulting Polymer Property |
| Vinyl Ether | Palladium-catalyzed transetherification with ethyl vinyl ether. academie-sciences.fr | Cationic Polymerization | Flexible backbone with basic side chains |
| Methacrylate | Esterification with methacryloyl chloride | Radical Polymerization (e.g., RAFT, ATRP). researchcommons.org | pH-responsive material, metal-chelating polymer |
The field of GTP is a type of living polymerization that provides excellent control over molecular weight and architecture for acrylic monomers. uobasrah.edu.iqillinois.edu It is initiated by silyl ketene acetals in the presence of a nucleophilic or Lewis acid catalyst. researchgate.net While Piperidine, 1-(2-(triethylsiloxy)ethyl)- is not an initiator itself, the silyl ether chemistry is central to the mechanism of GTP.
The triethylsiloxy group is a key functional handle for grafting the molecule onto surfaces rich in hydroxyl groups, such as silica, glass, and various metal oxides. mdpi.com This process, known as silanization, is a cornerstone of surface chemistry used to alter the surface properties of materials. nih.gov
The reaction typically involves the hydrolysis of the silyl ether to a silanol (B1196071) (Si-OH), which then condenses with surface hydroxyls (M-OH) to form a stable, covalent M-O-Si bond. In this case, the surface would become functionalized with 1-(2-hydroxyethyl)piperidine moieties (after the silyl group is cleaved during the grafting process). This would dramatically alter the surface's characteristics, changing it from hydrophilic and acidic (in the case of silica) to more hydrophobic and basic. Such modified surfaces could be used in chromatography, as solid-supported bases in catalysis, or to improve adhesion between inorganic substrates and polymer matrices. mdpi.comcore.ac.uk
Implementation in Analytical Derivatization Procedures for Chromatography and Mass Spectrometry
Following a comprehensive review of scientific literature, no specific applications of "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" as a derivatizing agent in analytical derivatization procedures for chromatography and mass spectrometry have been documented. Derivatization is a common strategy to enhance the analyte's properties for analysis, such as increasing its volatility, improving thermal stability, and enabling better separation and detection. This is often achieved by reacting the analyte with a derivatizing agent to form a less polar and more volatile derivative.
Silylation, the introduction of a silyl group, is a widely used derivatization technique. Silylating agents react with active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines. While numerous silylating agents are commercially available and extensively studied, "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" does not appear to be among the commonly employed reagents for these purposes.
The typical characteristics of an effective derivatizing agent include:
High Reactivity: The agent should react quickly and completely with the target functional groups under mild conditions.
Formation of Stable Derivatives: The resulting derivatives must be stable under the analytical conditions of chromatography and mass spectrometry.
Improved Analytical Properties: The derivative should exhibit enhanced volatility, thermal stability, and produce characteristic mass spectral fragmentation patterns that aid in identification and quantification.
Despite the presence of a reactive triethylsiloxy group, which could theoretically be transferred to an analyte, there is no available research to suggest that "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" has been investigated or validated for such applications. The scientific community has focused on a range of other trialkylsilyl derivatives that have proven efficacy and are well-characterized for analytical derivatization.
Consequently, no data tables detailing research findings, such as reaction conditions, analyte scope, or improvements in chromatographic or mass spectrometric performance, can be provided for "Piperidine, 1-(2-(triethylsiloxy)ethyl)-" in this context.
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Green and Sustainable Synthetic Approaches
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a promising avenue for the synthesis of Piperidine (B6355638), 1-(2-(triethylsiloxy)ethyl)-. Future research in this area could focus on developing more environmentally benign synthetic routes.
Current synthetic methods for similar N-substituted piperidines often rely on traditional organic solvents and reagents that can be harmful to the environment. Green synthetic approaches could explore the use of alternative, safer solvents such as water, supercritical fluids, or bio-based solvents. nih.govnih.gov Additionally, the use of catalytic methods, particularly those employing earth-abundant metals or organocatalysts, could replace stoichiometric reagents, thereby reducing waste. For instance, the direct coupling of piperidine with a silylated ethanol (B145695) derivative could be optimized using a novel catalyst system that operates under milder conditions and with higher atom economy. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also contribute to a greener process by minimizing purification steps and solvent usage. researchgate.net
A hypothetical comparison of a traditional versus a green synthetic approach is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Approaches for Piperidine, 1-(2-(triethylsiloxy)ethyl)-
| Parameter | Traditional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Dichloromethane (B109758), Tetrahydrofuran | Water, Ethanol, or solvent-free |
| Catalyst | Stoichiometric base (e.g., triethylamine) | Catalytic amount of a reusable solid acid or base |
| Reaction Conditions | Elevated temperatures, inert atmosphere | Ambient temperature, open flask |
| Waste Generation | Significant solvent and salt waste | Minimal waste, recyclable catalyst |
| Atom Economy | Moderate | High |
Exploration of Unconventional Reactivity and Catalysis
The unique combination of a tertiary amine (the piperidine nitrogen) and a silyl (B83357) ether in Piperidine, 1-(2-(triethylsiloxy)ethyl)- opens up possibilities for exploring unconventional reactivity and catalysis. The piperidine moiety can act as a built-in activating group or an organocatalyst in various transformations.
Future studies could investigate the compound's ability to catalyze reactions such as aldol (B89426) additions, Michael additions, or other carbon-carbon bond-forming reactions. The steric and electronic properties of the triethylsilyl group could influence the stereochemical outcome of such reactions, potentially leading to the development of novel asymmetric catalytic systems.
Furthermore, the silicon-oxygen bond is susceptible to cleavage under specific conditions, which could be exploited in novel synthetic methodologies. For example, fluoride-mediated desilylation could unmask a reactive hydroxyl group in situ, which could then participate in subsequent intramolecular or intermolecular reactions. This "masked reactivity" could be a valuable tool in complex molecule synthesis. Research into the photoredox or electrochemical behavior of this compound could also uncover new reaction pathways. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation. sailife.comnih.gov The synthesis and modification of Piperidine, 1-(2-(triethylsiloxy)ethyl)- are well-suited for integration with flow chemistry platforms.
A continuous-flow synthesis could involve pumping a solution of piperidine and a suitable silylated electrophile through a heated reactor coil containing a packed-bed catalyst. nih.gov This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mdpi.com In-line purification and analysis techniques could also be integrated into the flow system, enabling real-time reaction monitoring and optimization. nih.gov
Automated synthesis platforms could be employed for the rapid generation of a library of derivatives of Piperidine, 1-(2-(triethylsiloxy)ethyl)-. By systematically varying the substituents on the piperidine ring or replacing the triethylsilyl group with other silyl moieties, a diverse set of compounds could be synthesized and screened for desired properties.
Table 2: Potential Parameters for Optimization in a Flow Synthesis of Piperidine, 1-(2-(triethylsiloxy)ethyl)-
| Parameter | Range | Effect on Reaction |
|---|---|---|
| Flow Rate | 0.1 - 10 mL/min | Influences residence time and reaction completion |
| Temperature | 25 - 150 °C | Affects reaction rate and selectivity |
| Pressure | 1 - 10 bar | Can prevent solvent boiling and increase reaction rates |
| Catalyst Bed | Packed column with various solid-supported catalysts | Determines catalytic efficiency and product yield |
| Reactant Concentration | 0.1 - 2 M | Impacts reaction kinetics and throughput |
Advanced Computational Methodologies for Predictive Design
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design. researchgate.net For Piperidine, 1-(2-(triethylsiloxy)ethyl)-, computational methods can be employed to explore its conformational landscape, electronic properties, and potential interactions with biological targets or other molecules. nih.govrsc.org
Density Functional Theory (DFT) calculations could be used to predict the compound's reactivity in various chemical transformations and to elucidate reaction mechanisms. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of its derivatives to predict their biological activity or material properties. tandfonline.com Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule and its interactions in different solvent environments. nih.gov These predictive models can significantly accelerate the discovery and development of new applications for this compound and its analogues.
Potential for Derivatization to Novel Materials or Chemical Probes
The structure of Piperidine, 1-(2-(triethylsiloxy)ethyl)- makes it an attractive scaffold for derivatization into novel materials or chemical probes. The silyl ether group is a versatile handle for further functionalization. cfsilicones.comregistech.com
For example, the triethylsilyl group could be replaced with other silyl groups bearing polymerizable functionalities, allowing for the incorporation of the piperidine moiety into polymers. This could lead to the development of new materials with interesting properties, such as novel ion-exchange resins or functional coatings. The piperidine nitrogen can also be quaternized to introduce a permanent positive charge, which could be useful for applications in materials science or as ionic liquids.
Furthermore, the compound could serve as a precursor for the synthesis of chemical probes. By attaching a fluorescent tag or a reactive group, derivatives of Piperidine, 1-(2-(triethylsiloxy)ethyl)- could be designed to interact with specific biological targets, enabling their visualization or modulation. The lipophilic nature of the triethylsilyl group can enhance cell membrane permeability, a desirable feature for intracellular probes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
